molecular formula C6H8IN3O2 B11709889 3-Iodo-5-nitro-1-propyl-1H-pyrazole

3-Iodo-5-nitro-1-propyl-1H-pyrazole

Cat. No.: B11709889
M. Wt: 281.05 g/mol
InChI Key: RARGUDIDTOUWDL-UHFFFAOYSA-N
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Description

3-Iodo-5-nitro-1-propyl-1H-pyrazole is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Iodo-5-nitro-1-propyl-1H-pyrazole typically involves the nitration of 1-propyl-1H-pyrazole followed by iodination. One common method includes the treatment of 1-propyl-1H-pyrazole with concentrated nitric acid and sulfuric acid to introduce the nitro group. The resulting 5-nitro-1-propyl-1H-pyrazole is then subjected to iodination using iodine and a suitable oxidizing agent .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions can enhance the efficiency of the synthesis. Additionally, the implementation of green chemistry principles, such as the use of eco-friendly solvents and catalysts, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

3-Iodo-5-nitro-1-propyl-1H-pyrazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution: Products include 3-amino-5-nitro-1-propyl-1H-pyrazole or 3-thio-5-nitro-1-propyl-1H-pyrazole.

    Reduction: 3-Iodo-5-amino-1-propyl-1H-pyrazole.

    Oxidation: This compound carboxylic acid.

Scientific Research Applications

3-Iodo-5-nitro-1-propyl-1H-pyrazole has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes.

    Industry: Utilized in the production of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 3-Iodo-5-nitro-1-propyl-1H-pyrazole involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or anticancer effects. The iodine atom can facilitate the formation of covalent bonds with target proteins, inhibiting their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The propyl group also contributes to its distinct physical properties and reactivity compared to similar compounds .

Properties

Molecular Formula

C6H8IN3O2

Molecular Weight

281.05 g/mol

IUPAC Name

3-iodo-5-nitro-1-propylpyrazole

InChI

InChI=1S/C6H8IN3O2/c1-2-3-9-6(10(11)12)4-5(7)8-9/h4H,2-3H2,1H3

InChI Key

RARGUDIDTOUWDL-UHFFFAOYSA-N

Canonical SMILES

CCCN1C(=CC(=N1)I)[N+](=O)[O-]

Origin of Product

United States

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